2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether
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Overview
Description
2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a difluorophenyl group and a thienotriazolopyrimidine moiety, which are connected via an ether linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether typically involves multiple steps. One common approach is the Dimroth rearrangement, which is used to synthesize the thienotriazolopyrimidine core . The reaction conditions often involve the use of strong bases or acids to facilitate the rearrangement process. Additionally, the difluorophenyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Fluorinated reagents in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The molecular pathways involved include the disruption of cyclin-CDK complexes and the modulation of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated as kinase inhibitors.
1,2,4-Triazole derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether is unique due to the presence of both difluorophenyl and thienotriazolopyrimidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12F2N4OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H12F2N4OS/c1-8-9(2)24-16-14(8)15-20-13(21-22(15)7-19-16)6-23-12-4-3-10(17)5-11(12)18/h3-5,7H,6H2,1-2H3 |
InChI Key |
FZDYTYLBMARGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=C(C=C(C=C4)F)F)C |
Origin of Product |
United States |
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